molecular formula C24H21N7O2 B6573131 2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005999-67-6

2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No. B6573131
CAS RN: 1005999-67-6
M. Wt: 439.5 g/mol
InChI Key: MCJGXJBNIAXGLL-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It is related to sildenafil, a drug used for the treatment of erectile dysfunction and pulmonary arterial hypertension . The molecular formula of the compound is C23H32N6O4S .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of potential genotoxic impurities of sildenafil, a related compound, has been reported . These impurities were synthesized and characterized using various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” is complex, with multiple rings and functional groups. The molecule contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .

Future Directions

The future directions for research on “2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide” could include further studies on its synthesis, characterization, and potential applications. Given its structural similarity to sildenafil, it may have potential uses in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension .

properties

IUPAC Name

2-ethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-3-33-20-12-8-7-11-18(20)24(32)28-21-13-16(2)29-31(21)23-19-14-27-30(22(19)25-15-26-23)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJGXJBNIAXGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

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